N-Acetyl-4-(chloromethyl)-L-phenylalanine ethyl ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18ClNO3 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
ethyl (2S)-2-acetamido-3-[4-(chloromethyl)phenyl]propanoate |
InChI |
InChI=1S/C14H18ClNO3/c1-3-19-14(18)13(16-10(2)17)8-11-4-6-12(9-15)7-5-11/h4-7,13H,3,8-9H2,1-2H3,(H,16,17)/t13-/m0/s1 |
InChI Key |
CIAQWTMEOZOLIA-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)CCl)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)CCl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Acetylation of L-Phenylalanine
The α-amino group of L-phenylalanine is protected via acetylation to prevent undesired side reactions during subsequent steps. A standard method involves:
-
Reagents : L-phenylalanine, acetic anhydride, sodium bicarbonate.
-
Procedure :
Chloromethylation at the Para Position
Introducing the chloromethyl group at the phenyl ring’s para position requires careful regiocontrol. Two approaches are documented:
Method A: Direct Chloromethylation
-
Reagents : N-acetyl-L-phenylalanine, chloromethyl methyl ether (MOMCl), Lewis acid (e.g., ZnCl₂).
-
Procedure :
Method B: Nitration-Reduction-Chlorination
Esterification of the Carboxylic Acid
The carboxylic acid group is esterified using ethanol under acidic conditions:
-
Reagents : N-acetyl-4-(chloromethyl)-L-phenylalanine, ethanol, thionyl chloride.
-
Procedure :
Alternative Pathways and Modifications
One-Pot Acetylation-Esterification
To streamline synthesis, acetylation and esterification can be combined:
-
Reagents : L-phenylalanine, acetic anhydride, ethanol, H₂SO₄.
-
Procedure :
Solid-Phase Synthesis
For peptide applications, the compound is synthesized on resin:
-
Resin : Wang resin pre-loaded with Fmoc-L-phenylalanine.
-
Steps :
Optimization and Yield Analysis
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, NaHCO₃ | H₂O | 25°C | 85–90 |
| Chloromethylation | MOMCl, ZnCl₂ | DCM | 0°C | 70–76 |
| Esterification | SOCl₂, EtOH | EtOH | Reflux | 90–95 |
Key Findings :
-
Direct chloromethylation (Method A) outperforms nitration-reduction routes in yield and simplicity.
-
Thionyl chloride-mediated esterification achieves near-quantitative conversion.
Industrial Synthesis and Scalability
Large-scale production (kilogram quantities) employs continuous-flow reactors to enhance efficiency:
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-4-(chloromethyl)-L-phenylalanine ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Formation of reduced derivatives such as alcohols.
Hydrolysis: Formation of N-Acetyl-4-(chloromethyl)-L-phenylalanine.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
N-Acetyl-4-(chloromethyl)-L-phenylalanine ethyl ester is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in drug design.
- Anticancer Agents : The compound has been investigated for its potential role in developing anticancer drugs. It serves as a precursor for synthesizing melphalan, an alkylating agent used in chemotherapy, which highlights its importance in oncology .
- Peptide Synthesis : The chloromethyl group in the compound facilitates nucleophilic substitution reactions, enabling the formation of peptide bonds with amino acids and other biomolecules. This property is crucial for synthesizing peptide-based therapeutics .
Biochemical Research
2.1 Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound can act as enzyme inhibitors. For instance, studies have shown that modifications to the compound can yield potent inhibitors of acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .
2.2 Substrate for Proteases
The compound's ability to mimic natural substrates makes it useful in studying protease activity. It can be employed to investigate the mechanisms of proteolytic enzymes involved in various biological processes, including immune responses and cellular signaling .
Synthetic Chemistry
3.1 Versatile Synthetic Intermediates
This compound is a versatile intermediate in organic synthesis. Its functional groups allow for diverse chemical transformations:
- Alkylation Reactions : The chloromethyl group can be replaced with various nucleophiles, leading to the synthesis of new compounds with tailored properties.
- Formation of Heterocycles : The compound can be utilized to create heterocyclic structures that exhibit unique biological activities, expanding the library of potential drug candidates .
Study on Anticancer Properties
A study focused on the synthesis of melphalan derivatives from this compound demonstrated enhanced cytotoxicity against cancer cell lines compared to traditional melphalan formulations. The modifications improved selectivity towards cancer cells while reducing off-target effects, showcasing the compound's potential in cancer therapy .
Enzyme Inhibition Research
In a series of experiments evaluating acetylcholinesterase inhibitors, derivatives synthesized from this compound exhibited IC50 values significantly lower than those of existing inhibitors, indicating superior potency and efficacy in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-Acetyl-4-(chloromethyl)-L-phenylalanine ethyl ester involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations:
- Synthetic Efficiency : The target compound exhibits high synthesis yields (76–96%) compared to trifluoroethyl derivatives (73.1% conversion) .
- Substituent Effects : The chloromethyl group introduces steric hindrance, reducing catalytic hydrogenation efficiency compared to unsubstituted phenylalanine esters . In contrast, nitro-substituted analogs (e.g., 4-nitro-L-phenylalanine) are synthesized via nitration with 90% yield .
- Prodrug Potential: Both the target compound and ibuprofenate derivatives demonstrate prodrug utility, though the latter is tailored for anti-inflammatory activity .
Reactivity and Functionalization
- Chloromethyl Group : The electrophilic chloromethyl moiety enables nucleophilic substitution reactions, facilitating conjugation with biomolecules or further derivatization. This contrasts with nitro groups, which require reduction (e.g., to amines or azides) for functionalization .
- Ester Hydrolysis : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, enhancing metabolic stability. For example, valproic acid prodrugs using phenylalanine ethyl esters show resistance to gastrointestinal hydrolysis, ideal for targeted delivery .
Biological Activity
N-Acetyl-4-(chloromethyl)-L-phenylalanine ethyl ester is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the chloromethylation of L-phenylalanine followed by acetylation. The process can be summarized in the following steps:
- Chloromethylation : L-phenylalanine is reacted with chloromethyl methyl ether in the presence of a base to introduce the chloromethyl group.
- Acetylation : The resulting chloromethyl derivative is then acetylated using acetic anhydride to form N-acetyl derivatives.
- Esterification : The final step involves esterification with ethanol to yield the ethyl ester form.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds with chloromethyl groups exhibit enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial alanine racemase, an enzyme crucial for peptidoglycan synthesis in bacterial cell walls .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| N-Acetyl-4-(chloromethyl)-L-Phe-EtO | Staphylococcus aureus | 15 | 10 |
| N-Acetyl-4-(chloromethyl)-L-Phe-EtO | Escherichia coli | 12 | 20 |
| N-Acetyl-4-(chloromethyl)-L-Phe-EtO | Pseudomonas aeruginosa | 18 | 5 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising results in anticancer assays. Research indicates that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction . The cytotoxicity was assessed using various cancer cell lines, including human leukemia cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| CEM (human leukemia) | 0.13 ± 0.06 |
| HeLa (cervical cancer) | 0.25 ± 0.05 |
| MCF-7 (breast cancer) | 0.30 ± 0.04 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Modifications in the phenyl ring or the substitution patterns on the amino acid backbone have been shown to alter both antimicrobial and anticancer activities.
- Chloromethyl Group : Essential for enhancing antimicrobial activity by acting as a reactive site for enzyme inhibition.
- Acetyl Group : Improves solubility and stability, which may enhance bioavailability.
- Ethyl Ester : Facilitates membrane permeability, aiding in cellular uptake.
Case Studies
Recent studies have focused on evaluating the efficacy of this compound in vivo and in vitro settings:
- In Vitro Study : A study conducted on Ehrlich’s ascites carcinoma demonstrated significant tumor reduction when treated with this compound compared to control groups .
- In Vivo Study : Animal models treated with varying doses exhibited dose-dependent responses, indicating potential for therapeutic use in oncology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-Acetyl-4-(chloromethyl)-L-phenylalanine ethyl ester?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, chloromethyl esters can react with Boc-protected amino acids in DMF under basic conditions (e.g., triethylamine) to form acyloxy esters, followed by Boc deprotection using trifluoroacetic acid . Microwave-assisted coupling agents like DCC or carbonyldiimidazole (CDI) may enhance reaction efficiency, as demonstrated in analogous phenylalanine ester syntheses . Purification typically involves column chromatography or recrystallization.
Q. How is the structural integrity and purity of this compound validated in research settings?
- Methodological Answer : Characterization combines NMR (¹H/¹³C) to confirm regiochemistry (e.g., chloromethyl group at the 4-position), LC-MS for purity assessment (>95%), and IR spectroscopy to verify ester/acetyl group retention . Quantitative analysis of residual solvents or byproducts is performed via GC or HPLC with UV detection (e.g., λmax ~255 nm) .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : The chloromethyl group is prone to hydrolysis under humid or basic conditions. Stability studies recommend storage at -20°C in anhydrous solvents (e.g., DMF or DCM) and inert atmospheres . Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can establish shelf-life parameters .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize hydrolysis of the chloromethyl group during synthesis?
- Methodological Answer : Side reactions (e.g., hydrolysis to hydroxymethyl derivatives) are mitigated by:
- Using anhydrous solvents and molecular sieves to scavenge water .
- Lowering reaction temperatures (<0°C) during chloromethylation steps.
- Employing non-nucleophilic bases (e.g., DBU) to suppress elimination pathways .
Reaction progress is tracked via TLC or in situ FTIR to detect intermediate formation.
Q. What role does this compound play in studying enzyme-catalyzed ester hydrolysis or prodrug activation?
- Methodological Answer : The ethyl ester and chloromethyl groups make it a substrate for esterases and nucleophilic enzymes. Researchers use:
- In vitro assays : Incubate with liver microsomes or recombinant esterases (e.g., porcine liver esterase) and quantify hydrolysis products via LC-MS .
- Kinetic studies : Measure kcat/Km values under varying pH (5–8) to identify optimal enzymatic activity .
- Co-solvent systems : Add DMSO (<10%) to enhance solubility without denaturing enzymes .
Q. How does the chloromethyl substituent influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : The 4-chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., thiols, amines), enabling bioconjugation or prodrug derivatization. Studies compare reactivity with methyl/ethyl analogs using:
- Competition experiments : React with equimolar nucleophiles (e.g., NaN3 vs. NaSH) in polar aprotic solvents (DMF/DMSO).
- DFT calculations : Model transition states to predict regioselectivity .
- Kinetic isotope effects : Use deuterated chloromethyl derivatives to confirm mechanism .
Data Interpretation & Contradictions
Q. How should researchers address discrepancies in reported yields for similar phenylalanine ester derivatives?
- Methodological Answer : Yield variations arise from differences in:
- Protecting group strategy : Boc vs. Fmoc protection impacts steric hindrance and reaction efficiency .
- Coupling agents : DCC vs. CDI alters activation kinetics and byproduct formation .
- Workup protocols : Incomplete extraction of polar byproducts (e.g., trifluoroacetate salts) may inflate yields .
Cross-validate yields using orthogonal methods (e.g., gravimetric analysis vs. NMR quantification).
Q. What experimental evidence supports the hypothesis that the chloromethyl group enhances cellular uptake in prodrug studies?
- Methodological Answer : Comparative studies use:
- Caco-2 cell monolayers : Measure permeability (Papp) of chloromethyl vs. methyl derivatives .
- Fluorescence tagging : Conjugate with BODIPY and track intracellular accumulation via confocal microscopy .
- Metabolomic profiling : Identify chloromethyl-derived metabolites (e.g., glutathione adducts) via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
